molecular formula C19H19N3O6 B2358224 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 898454-20-1

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No. B2358224
CAS RN: 898454-20-1
M. Wt: 385.376
InChI Key: LBYFAOMFHNCVJC-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a compound that has gained significant attention in the scientific community due to its potential in various research applications.

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride , which facilitates the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition exhibit favorable green metrics .

Potential Bioactivity

The compound’s structural features make it an interesting candidate for bioactivity studies. Triazole derivatives, including our compound, can bind with target molecules due to their unique characteristics. Specifically, β-azolyl ketones, such as our compound, have been explored for their potential as fungicides, bactericides, and herbicides .

NF-κB Inhibition and Immunological Diseases

Another avenue of research involves the compound’s derivatives. For instance:

Anti-Proliferative Activity

The compound’s derivatives have been tested for anti-proliferative activity against various cancer cell lines. While results vary, they demonstrate potential for therapeutic applications .

Intermediates in Synthesis

Beyond its direct applications, 3,4-dimethoxyphenylacetonitrile , a precursor to our compound, is employed in the synthesis of the muscle relaxant papaverin and other modified diterpenes .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-27-16-7-6-14(10-17(16)28-2)21-11-13(9-18(21)23)20-19(24)12-4-3-5-15(8-12)22(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYFAOMFHNCVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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